molecular formula C8H6BrF2NO2 B8262543 Methyl 2-amino-4-bromo-3,6-difluorobenzoate

Methyl 2-amino-4-bromo-3,6-difluorobenzoate

Cat. No.: B8262543
M. Wt: 266.04 g/mol
InChI Key: XXLYHVQQXMJHMG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆BrF₂NO₂ and a molecular weight of 266.05 g/mol . It is a specialized organic building block used in pharmaceutical and agrochemical synthesis. The compound features a benzoate core substituted with amino (-NH₂), bromo (-Br), and two fluorine (-F) groups at positions 2, 4, 3, and 6, respectively. This substitution pattern enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for constructing complex molecules. It is commercially available with a purity of ≥98% (HPLC) , and its CAS registry number is 1692564-XX (exact number redacted in evidence) .

Properties

IUPAC Name

methyl 2-amino-4-bromo-3,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLYHVQQXMJHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorobenzoic acid, followed by esterification to form methyl 4-bromo-2,6-difluorobenzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The difluoro groups enhance the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated, fluorinated benzoate esters. Below is a detailed comparison with key analogs, focusing on structural features, physical properties, and applications.

Table 1: Comparison of Methyl 2-amino-4-bromo-3,6-difluorobenzoate with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Applications CAS Number Purity (%)
This compound C₈H₆BrF₂NO₂ 266.05 2-NH₂, 4-Br, 3-F, 6-F Pharmaceutical building block 1692564-XX ≥98
Methyl 4-bromo-2,6-difluorobenzoate C₈H₅BrF₂O₂ 251.02 4-Br, 2-F, 6-F Suzuki coupling precursor 773134-11-5 >97
Methyl 3-bromo-2,5-difluorobenzoate C₈H₅BrF₂O₂ 251.02 3-Br, 2-F, 5-F Intermediate for agrochemicals Not provided N/A
Methyl 4-bromo-3,5-difluorobenzoate C₈H₅BrF₂O₂ 251.02 4-Br, 3-F, 5-F High thermal stability Not provided N/A
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate C₈H₆BrFO₃ 249.03 4-Br, 2-F, 6-OH Solubility in polar solvents 1193162-18-3 N/A

Key Differences and Implications

Substituent Positions and Reactivity: The amino group at position 2 in the target compound distinguishes it from analogs like Methyl 4-bromo-2,6-difluorobenzoate, which lacks this functional group. The -NH₂ group enhances nucleophilicity, enabling participation in Buchwald-Hartwig amination or condensation reactions . Bromo vs. Hydroxy Groups: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate contains a hydroxyl (-OH) group instead of fluorine at position 6, reducing its stability under acidic conditions but improving solubility in polar solvents.

Synthetic Utility: Methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5) is a precursor in Sonogashira coupling reactions, as demonstrated in the synthesis of alkynyl derivatives . In contrast, the amino group in the target compound allows for further functionalization via diazotization or amide bond formation .

Physical Properties: Molecular Weight: The target compound (266.05 g/mol) is heavier than non-amino analogs (e.g., 251.02 g/mol for Methyl 4-bromo-2,6-difluorobenzoate) due to the -NH₂ group . Purity: Commercial availability of the target compound at ≥98% purity exceeds that of other analogs (e.g., >97% for Methyl 4-bromo-2,6-difluorobenzoate ), reflecting its specialized applications.

Applications: Pharmaceutical Synthesis: The amino group in the target compound makes it suitable for constructing kinase inhibitors or antibacterial agents, where nitrogen-containing heterocycles are critical . Agrochemicals: Non-amino analogs like Methyl 3-bromo-2,5-difluorobenzoate are preferred for synthesizing herbicides due to their lipophilicity and stability .

Biological Activity

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by the presence of both bromine and fluorine substituents along with an amino group. This combination enhances the compound's reactivity and biological activity. The molecular formula is C10_{10}H8_{8}BrF2_{2}N1_{1}O2_{2}, which facilitates various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer proliferation pathways. Its structural features allow it to effectively bind to enzyme active sites, modulating their function.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell growth and survival.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in the table below:

PathogenMIC (µg/mL)
Escherichia coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

These results indicate that the compound could serve as a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines at low concentrations. A notable study reported IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells, indicating potent cytotoxic effects.

Case Studies

  • Study on Anticancer Effects :
    • In a recent investigation, this compound was tested against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
  • Antimicrobial Efficacy :
    • Another study highlighted the compound’s effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics. The compound was shown to disrupt biofilm formation and enhance the efficacy of existing antibiotics when used in combination therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-4-fluorobenzoateLacks bromineModerate antimicrobial activity
Methyl 2-amino-6-fluorobenzoateDifferent substitution patternLower anticancer potency

The presence of both bromine and fluorine in this compound contributes to its enhanced reactivity and biological activity compared to its analogs.

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